Antifoam pe-l

CAS No.:

Cat. No.: VC16499066

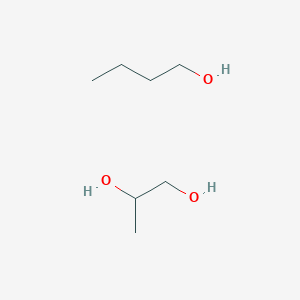

Molecular Formula: C7H18O3

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H18O3 |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | butan-1-ol;propane-1,2-diol |

| Standard InChI | InChI=1S/C4H10O.C3H8O2/c1-2-3-4-5;1-3(5)2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3 |

| Standard InChI Key | AXNCLTXKOHIWCA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCO.CC(CO)O |

Introduction

Chemical Composition and Structural Properties

Antifoam PE-L, formally identified as polyether-modified siloxane, is defined by its molecular structure and physicochemical attributes. With a CAS registry number of 9003-13-8, its synthesis involves the polymerization of propylene oxide and ethylene oxide monomers, yielding a compound with tunable viscosity and surfactant properties . The molecular structure features a hydrophobic polypropylene oxide (PPO) backbone flanked by hydrophilic polyethylene oxide (PEO) chains, enabling it to destabilize foam at air-liquid interfaces.

Molecular and Physical Characteristics

Key properties of Antifoam PE-L are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 190.28 g/mol | |

| Density | 1.0 g/mL at 25°C | |

| Boiling Point | >200°C | |

| Vapor Pressure | 0.076 Pa at 20°C | |

| Refractive Index | ||

| Acid Value | ≤0.5 | |

| Water Content | ≤0.1% |

The compound’s low vapor pressure and high boiling point ensure stability under industrial processing conditions, while its minimal acid value and water content underscore its purity .

Mechanisms of Foam Suppression

Antifoam PE-L operates through three primary mechanisms:

-

Surface Tension Reduction: By adsorbing at the air-liquid interface, the polyether chains lower surface tension, weakening foam lamellae and promoting bubble coalescence .

-

Bubble Bridging: The hydrophobic PPO segments penetrate foam bubbles, creating bridges that accelerate drainage and collapse .

-

Oxygen Solubility Enhancement: Antifoam PE-L increases oxygen transfer rates () in bioreactors by solubilizing oxygen in rising bubbles and releasing it upon bursting, which indirectly suppresses foam formation .

Industrial and Biotechnological Applications

Bacterial and Cell Culture Systems

Antifoam PE-L’s low cytotoxicity makes it ideal for sensitive biological systems. In Escherichia coli cultures, concentrations up to 555 ppm improved β-galactosidase yields by 30% without inhibiting growth . Similarly, Pichia pastoris cultures producing green fluorescent protein (GFP) showed a 40% increase in extracellular GFP secretion when treated with 0.3% Antifoam PE-L, attributed to enhanced membrane permeability .

Pharmaceutical Manufacturing

In recombinant protein production, Antifoam PE-L’s non-toxic profile ensures compliance with regulatory standards such as 21 CFR 173.340 and EU Regulation 1333/2008 . For instance, its use in Geobacillus thermoleovorans fermentations boosted α-amylase titers by 25% by altering membrane lipid composition to favor enzyme secretion .

Comparison with Silicone-Based Alternatives

While silicone antifoams (e.g., XIAMETER™ AFE-1510) offer high knockdown efficiency, they often leave residues and require higher concentrations . In contrast, Antifoam PE-L’s polyether structure eliminates spotting and reduces cytotoxicity risks :

| Parameter | Antifoam PE-L | Silicone-Based AFE-1510 |

|---|---|---|

| Cytotoxicity | Very Low | Moderate |

| Optimal pH Range | 3–10 | 3–11 |

| Residual Spotting | None | Common |

| Regulatory Compliance | FDA, EU, Halal, Kosher | FDA, EU |

Research Findings and Optimization Strategies

Enhanced Protein Secretion

In P. pastoris, 0.3% Antifoam PE-L increased GFP secretion by 50% by reducing intracellular retention, as confirmed via flow cytometry . Conversely, the same concentration reduced yields of the human adenosine A2a receptor (hA2aR) by 20%, highlighting protein-specific effects .

Fermentation Process Optimization

Antifoam PE-L’s impact on oxygen transfer necessitates careful dosing. In 5-L bioreactors, a concentration of 0.2% improved by 15% but reduced biomass by 10% at 0.5%, underscoring the need for balanced application .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume